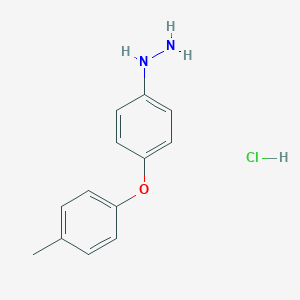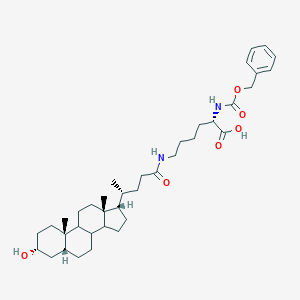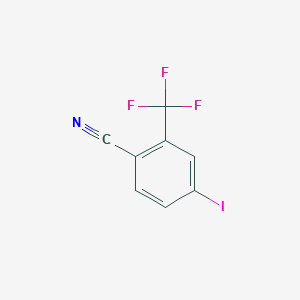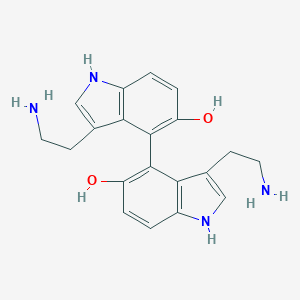
5,5'-Dihydroxy-4,4'-bitryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-Dihydroxy-4,4'-bitryptamine, also known as bufotenine, is a naturally occurring tryptamine found in various plants and animals. It has been used for centuries in traditional medicine and shamanic rituals, and has recently gained attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
Bufotenine acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors such as the dopamine D1 and D2 receptors, and the alpha-adrenergic receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
Bufotenine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain, and to decrease levels of the stress hormone cortisol. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Bufotenine has advantages and limitations for lab experiments. Its availability is limited due to its classification as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. However, it has been used in animal studies and in vitro experiments to study its effects on various physiological systems. Its potential therapeutic applications make it an interesting target for further research.
Zukünftige Richtungen
There are several future directions for research on 5,5'-Dihydroxy-4,4'-bitryptamine. One area of interest is its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models. Another area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other physiological systems.
Synthesemethoden
Bufotenine can be synthesized from tryptamine, which is a common precursor for many psychoactive compounds. The synthesis involves the reaction of tryptamine with 5-hydroxyindole-3-acetaldehyde, followed by reduction with sodium borohydride. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Bufotenine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential in treating conditions such as depression, anxiety, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108535-01-9 |
|---|---|
Produktname |
5,5'-Dihydroxy-4,4'-bitryptamine |
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI-Schlüssel |
KEVPJLBSMTXTHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Andere CAS-Nummern |
108535-01-9 |
Synonyme |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
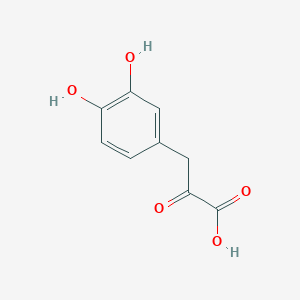
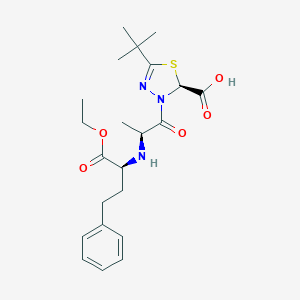
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)

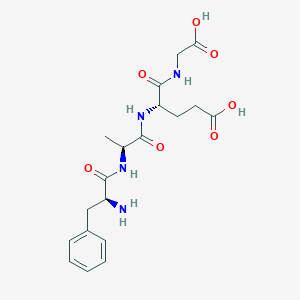
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

